6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid
CAS No.: 1455401-13-4
Cat. No.: VC2853706
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
![6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid - 1455401-13-4](/images/structure/VC2853706.png)
Specification
CAS No. | 1455401-13-4 |
---|---|
Molecular Formula | C13H13N3O2 |
Molecular Weight | 243.26 g/mol |
IUPAC Name | 6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C13H13N3O2/c1-16(9-10-5-2-3-8-14-10)12-7-4-6-11(15-12)13(17)18/h2-8H,9H2,1H3,(H,17,18) |
Standard InChI Key | WWHFZKHMUGQFQN-UHFFFAOYSA-N |
SMILES | CN(CC1=CC=CC=N1)C2=CC=CC(=N2)C(=O)O |
Canonical SMILES | CN(CC1=CC=CC=N1)C2=CC=CC(=N2)C(=O)O |
Introduction
Chemical Structure and Properties
6-[Methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid contains a pyridine-2-carboxylic acid core with a substituted amino group at the 6-position. The amino group is functionalized with both a methyl group and a pyridin-2-ylmethyl group, creating a tertiary amine. This structural arrangement provides multiple coordination sites, including the carboxylic acid group, the pyridine nitrogen atoms, and the tertiary amine nitrogen.
The compound's structure can be broken down into three key components:
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A pyridine-2-carboxylic acid skeleton
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A tertiary amine linkage at the 6-position
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A pyridin-2-ylmethyl substituent on the nitrogen
Physical and Chemical Properties
Based on the structural features of 6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid, we can predict several properties as shown in Table 1.
Property | Predicted Value | Basis for Prediction |
---|---|---|
Molecular Formula | C13H13N3O2 | Based on atom count |
Molecular Weight | 243.26 g/mol | Calculated from molecular formula |
Appearance | White to off-white solid | Typical for similar heterocyclic compounds |
Solubility | Soluble in polar organic solvents; limited solubility in water at neutral pH; increased water solubility at basic pH | Based on carboxylic acid and pyridine functionalities |
pKa (carboxylic acid) | 3.5-4.5 | Comparable to pyridine-2-carboxylic acid |
pKa (pyridine N) | 4.5-5.5 | Typical for pyridine derivatives |
Structural Features
The compound features multiple coordination sites that could potentially interact with metal ions or biological targets. The presence of pyridine nitrogens and a carboxylic acid group suggests metal-binding capabilities similar to pyridine-2-carboxylic acid (picolinic acid) derivatives. The tertiary amine nitrogen provides an additional coordination site, making this compound potentially useful as a multidentate ligand in coordination chemistry .
Structural Relationships with Known Compounds
Relationship to Pyridine-2-carboxylic Acid Derivatives
6-[Methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid shares structural similarities with 6-aminopyridine-2-carboxylic acid, which is synthesized through hydrolysis of 2-acetylaminopyridine-6-carboxylic acid . The 6-aminopyridine-2-carboxylic acid serves as a building block for various bioactive compounds and can be considered a simpler analog of our target compound.
Comparison with Other Pyridine Derivatives
The compound bears structural relationship to various bioactive pyridine derivatives described in the literature. The following table compares key features of 6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid with related compounds:
Relevance to N-Pyridyl Derivatives with Biological Activity
The pyridin-2-ylmethyl group found in our target compound is a structural motif present in various bioactive molecules. For instance, N-pyridyl-2-thiazolamine derivatives have been identified as positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine receptor . This suggests that 6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid might exhibit similar interactions with biological targets.
Structural Feature | Potential Role in Biological Activity |
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Pyridine-2-carboxylic acid moiety | Metal chelation; interaction with protein binding sites |
Tertiary amine at 6-position | Hydrogen bond acceptor; increased lipophilicity |
Pyridin-2-ylmethyl group | Additional binding interactions; conformational constraint |
N-methyl group | Increased lipophilicity; prevention of metabolic degradation |
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